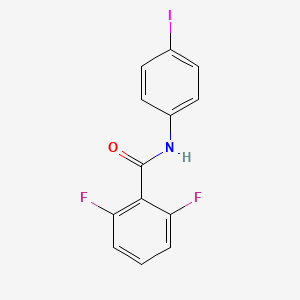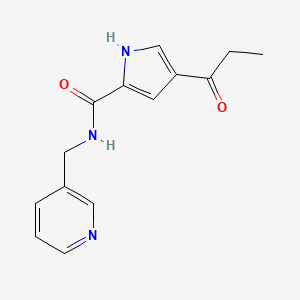
4-propionyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propionyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. PP2A inhibitor is known to inhibit the activity of protein phosphatase 2A (PP2A), which is a critical enzyme involved in the regulation of cell growth and division.
Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
Studies on related pyrrole derivatives have shown significant interest in chemical synthesis and functionalization processes. For instance, research has explored the conversion of carboxylic acid to carboxamide through reactions with diamines, highlighting the potential for synthesizing complex molecules with pyrrole as a core structure (Yıldırım et al., 2005). Further investigation into the synthesis of 2,3-dihydropyrrolizines from Weinreb amides suggests the versatility of pyrrole derivatives in obtaining various carbonyl intermediates (Calvo et al., 2002).
Material Science and Polymer Synthesis
In the realm of material science, pyrrole-based compounds have been utilized to create new polymers. Research on polyamides incorporating pyridyl moieties demonstrates their potential in developing novel materials with unique properties (Faghihi & Mozaffari, 2008). Similarly, the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization highlights the chemical versatility of pyrrole compounds in generating functional materials (Bacchi et al., 2005).
Advanced Drug Design
The design and synthesis of novel androgen receptor antagonists based on the 4-(anilino)pyrrole-2-carboxamide framework have shown promise in the development of treatments for conditions related to androgen receptor activity. This includes potential applications in combating prostate cancer by inhibiting the growth of androgen-dependent cells (Wakabayashi et al., 2008).
Catalysis and Organic Transformations
Research into the regioselective bromination of pyrrole-2-carboxamide substrates demonstrates the potential of pyrrole derivatives in catalytic processes, offering a pathway to selectively modified organic compounds (Gao et al., 2018). This exemplifies the broader utility of such chemicals in facilitating specific reactions that are valuable in both academic and industrial chemistry settings.
Propriétés
IUPAC Name |
4-propanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-13(18)11-6-12(16-9-11)14(19)17-8-10-4-3-5-15-7-10/h3-7,9,16H,2,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKMDTYNYACQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-propionyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

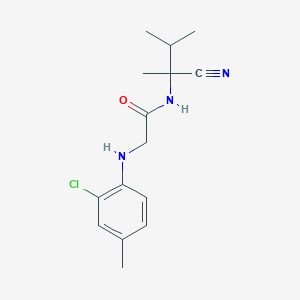
![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2656260.png)

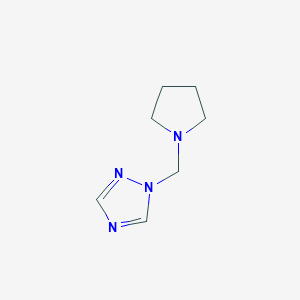
![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2656264.png)


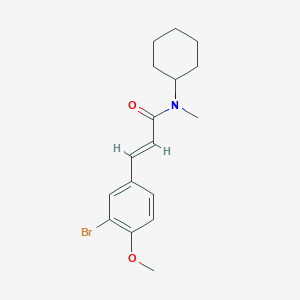
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2656274.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2656276.png)

![4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2656280.png)
